An In-depth Technical Guide to 2-(Benzyloxy)-3-methylphenol (CAS 150710-99-9)
An In-depth Technical Guide to 2-(Benzyloxy)-3-methylphenol (CAS 150710-99-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Benzyloxy)-3-methylphenol, a molecule of interest in synthetic organic chemistry and potentially in the development of novel bioactive compounds. Given the limited publicly available data on this specific molecule, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from structurally related compounds and established chemical principles to offer a robust working knowledge base. We will delve into its chemical identity, a proposed synthetic route with detailed experimental protocols, predicted analytical characterization, potential applications, and essential safety considerations.
Molecular Identity and Physicochemical Properties
2-(Benzyloxy)-3-methylphenol, with the CAS number 150710-99-9, possesses a molecular formula of C₁₄H₁₄O₂ and a molecular weight of approximately 214.26 g/mol . The structure features a phenol ring substituted with a methyl group at the 3-position and a benzyloxy group at the 2-position. This arrangement of a free phenolic hydroxyl group adjacent to a bulky benzyloxy ether linkage suggests specific chemical reactivity and potential for intramolecular hydrogen bonding, which can influence its physical and biological properties.
Table 1: Physicochemical Properties of 2-(Benzyloxy)-3-methylphenol
| Property | Value (Predicted/Inferred) | Basis for Prediction |
| Molecular Formula | C₁₄H₁₄O₂ | - |
| Molecular Weight | 214.26 g/mol | - |
| Appearance | Colorless to pale yellow solid or viscous liquid | Based on related benzyloxyphenols which are often low-melting solids or liquids[1]. |
| Melting Point | 35-45 °C | Inferred from the melting point of 2-benzyloxyphenol (35-40 °C)[1]. The additional methyl group may slightly alter this. |
| Boiling Point | > 300 °C (at atmospheric pressure) | High boiling point is expected due to the molecular weight and polar functional groups. 2-benzyloxyphenol has a boiling point of 215 °C at 20 mmHg[1]. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, dichloromethane). Insoluble in water. | The hydrophobic benzyl and methyl groups, combined with the aromatic ring, dominate the polarity of the molecule, making it soluble in organic solvents and insoluble in water, similar to 2-benzyloxyphenol[1]. |
| pKa of Phenolic -OH | ~10 | The pKa of the phenolic proton is expected to be similar to that of other substituted phenols. |
Diagram 1: Chemical Structure of 2-(Benzyloxy)-3-methylphenol
Caption: Structure of 2-(Benzyloxy)-3-methylphenol.
Proposed Synthesis: Selective O-Benzylation of 3-Methylcatechol
The most logical synthetic precursor to 2-(Benzyloxy)-3-methylphenol is 3-methylcatechol (3-methyl-1,2-benzenediol). The primary challenge in this synthesis is achieving selective mono-benzylation, as the two hydroxyl groups on the catechol ring have similar reactivity. The hydroxyl group at the 2-position is slightly more sterically hindered by the adjacent methyl group, which could be exploited to favor benzylation at the 1-position. However, to obtain the desired 2-benzyloxy isomer, careful control of reaction conditions is paramount. A Williamson ether synthesis approach is proposed.
Diagram 2: Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-(Benzyloxy)-3-methylphenol.
Expertise-Driven Rationale for Experimental Choices:
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Choice of Base: A mild base like potassium carbonate (K₂CO₃) is selected over stronger bases such as sodium hydride (NaH). Using a weaker base allows for the formation of the phenoxide anion in a controlled manner, which can help in achieving mono-alkylation. Using an excess of a strong base would likely lead to the formation of the di-anion and subsequently the di-benzylated product. Employing approximately one equivalent of the base relative to 3-methylcatechol is crucial for favoring mono-substitution.
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Choice of Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal for Williamson ether synthesis. These solvents effectively solvate the potassium cation without interfering with the nucleophilic attack of the phenoxide on the benzyl bromide.
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Control of Stoichiometry and Temperature: The reaction should be performed with a slight excess of 3-methylcatechol relative to benzyl bromide to further minimize the formation of the di-benzylated byproduct. Running the reaction at a moderate temperature (e.g., room temperature to 50 °C) provides a balance between a reasonable reaction rate and selectivity.
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Purification Strategy: The reaction will likely yield a mixture of the starting material, the desired mono-benzylated product, the isomeric 1-(benzyloxy)-2-hydroxy-3-methylbenzene, and the di-benzylated product. Purification by column chromatography on silica gel is the most effective method to isolate the desired isomer. The different polarities of the components (catechol being the most polar, followed by the mono-ethers, and the di-ether being the least polar) will allow for their separation.
Step-by-Step Experimental Protocol:
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Reaction Setup: To a solution of 3-methylcatechol (1.0 eq.) in anhydrous acetone (or DMF), add powdered anhydrous potassium carbonate (1.0-1.2 eq.).
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Reagent Addition: Stir the suspension vigorously at room temperature for 30 minutes. Slowly add a solution of benzyl bromide (0.9 eq.) in the same solvent dropwise over 15-20 minutes.
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Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 12-24 hours.
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Workup: Once the reaction is complete, filter off the potassium carbonate and wash the solid with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Extraction: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the dried organic layer and purify the residue by flash column chromatography on silica gel. A gradient elution from hexane to a mixture of hexane and ethyl acetate is recommended to separate the components effectively.
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Characterization: Collect the fractions corresponding to the desired product and confirm its identity and purity using analytical techniques such as NMR, IR, and mass spectrometry.
Analytical Characterization (Predicted)
Due to the absence of published spectra for 2-(Benzyloxy)-3-methylphenol, the following are predictions based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 2-(Benzyloxy)-3-methylphenol
| Technique | Predicted Key Features | Rationale |
| ¹H NMR | δ ~2.2 ppm (s, 3H, -CH₃); δ ~5.1 ppm (s, 2H, -OCH₂Ph); δ ~5.5-6.0 ppm (s, 1H, phenolic -OH); δ ~6.7-7.5 ppm (m, 8H, aromatic protons) | The methyl protons will appear as a singlet upfield. The benzylic methylene protons will also be a singlet. The aromatic region will show complex multiplets corresponding to the protons on both the phenol and benzyl rings. The phenolic proton signal will be a broad singlet and its chemical shift can vary with concentration and solvent. |
| ¹³C NMR | δ ~15 ppm (-CH₃); δ ~70 ppm (-OCH₂Ph); δ ~110-160 ppm (aromatic carbons) | The aliphatic carbons of the methyl and benzylic methylene groups will appear in the upfield region. The aromatic carbons will resonate in the downfield region, with the carbons attached to oxygen atoms appearing at the lower end of this range. |
| IR Spectroscopy | ~3400 cm⁻¹ (broad, O-H stretch); ~3100-3000 cm⁻¹ (C-H stretch, aromatic); ~2950-2850 cm⁻¹ (C-H stretch, aliphatic); ~1600, 1500 cm⁻¹ (C=C stretch, aromatic); ~1250 cm⁻¹ (C-O stretch, ether) | The broad peak around 3400 cm⁻¹ is characteristic of the phenolic hydroxyl group. The other peaks are indicative of the aromatic rings, aliphatic C-H bonds, and the ether linkage. |
| Mass Spectrometry (EI) | M⁺ at m/z = 214; Key fragments at m/z = 91 (tropylium ion, [C₇H₇]⁺) and m/z = 123 ([M-C₇H₇]⁺) | The molecular ion peak should be observed at m/z 214. A very prominent peak at m/z 91 is expected due to the stable tropylium cation formed from the benzyl group. Loss of the benzyl group would result in a fragment at m/z 123. |
Potential Applications and Research Directions
While specific applications for 2-(Benzyloxy)-3-methylphenol have not been documented, its structural motifs suggest several areas for research and development:
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Intermediate in Organic Synthesis: The presence of a free phenolic hydroxyl group allows for further functionalization, making it a potentially valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The benzyloxy group can serve as a protecting group for the hydroxyl function, which can be removed under specific conditions (e.g., catalytic hydrogenation) to unmask the catechol functionality at a later synthetic stage.
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Potential Biological Activity: Phenolic compounds are known for a wide range of biological activities. The antioxidant properties of the phenol group, combined with the lipophilicity imparted by the benzyl and methyl groups, could make this molecule a candidate for investigation in areas such as:
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Building Block for Novel Ligands: The catechol-like structure, with one hydroxyl group protected, could be a precursor for designing novel ligands for metal catalysis or for the development of materials with specific electronic properties.
Hazard and Safety Considerations
No specific Safety Data Sheet (SDS) is available for 2-(Benzyloxy)-3-methylphenol. Therefore, a risk assessment must be based on the hazards of its precursors and structurally related compounds.
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Precursors:
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Product (2-(Benzyloxy)-3-methylphenol):
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Based on the hazards of substituted phenols, it should be handled with care. It is likely to be a skin and eye irritant. Inhalation of dust or vapors should be avoided.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
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First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
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Diagram 3: Workflow for Safe Handling and Synthesis
Caption: Recommended workflow for the safe synthesis of 2-(Benzyloxy)-3-methylphenol.
Conclusion
2-(Benzyloxy)-3-methylphenol is a chemical compound with potential utility in synthetic chemistry and drug discovery. While direct experimental data is scarce, a logical and scientifically sound profile can be constructed based on the principles of organic chemistry and data from analogous structures. The proposed synthesis via selective O-benzylation of 3-methylcatechol provides a clear pathway for its preparation in a laboratory setting. The predicted analytical data offers a benchmark for its characterization. Further research into the biological activities of this molecule is warranted to explore its full potential. As with any chemical research, all handling and synthesis should be conducted with strict adherence to safety protocols.
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